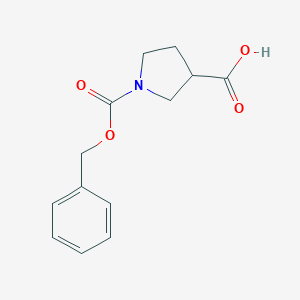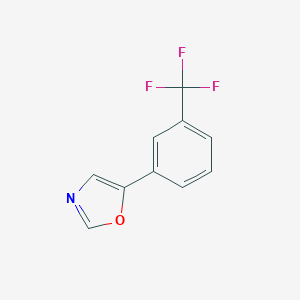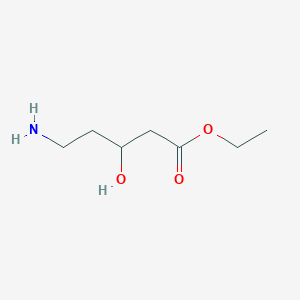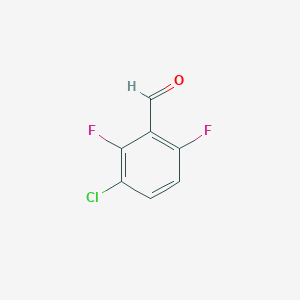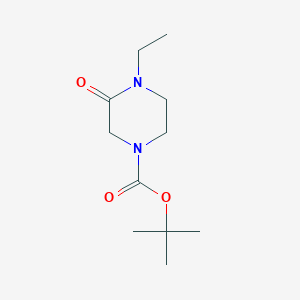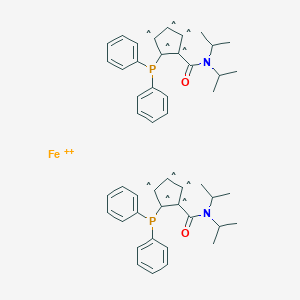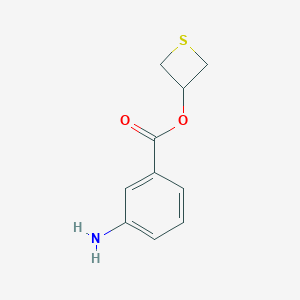
Thietan-3-yl 3-aminobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thietan-3-yl 3-aminobenzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a thietane derivative that has been shown to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Thietan-3-yl 3-aminobenzoate is not fully understood. However, studies have shown that this compound has a high affinity for metal ions, which allows it to act as a fluorescent probe. The binding of Thietan-3-yl 3-aminobenzoate to metal ions causes a change in its fluorescence properties, which can be detected and measured.
Biochemische Und Physiologische Effekte
Thietan-3-yl 3-aminobenzoate has been shown to have various biochemical and physiological effects. Studies have shown that this compound has antioxidant properties and can protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties and can reduce inflammation in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Thietan-3-yl 3-aminobenzoate in lab experiments is its high affinity for metal ions, which allows it to act as a sensitive fluorescent probe. However, one limitation of using this compound is its potential toxicity. Studies have shown that Thietan-3-yl 3-aminobenzoate can be cytotoxic at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of Thietan-3-yl 3-aminobenzoate in scientific research. One potential application is in the development of new fluorescent probes for the detection of metal ions. Another potential direction is in the synthesis of new thietane derivatives with potential applications in drug discovery. Additionally, further studies are needed to fully understand the mechanism of action and potential toxicity of Thietan-3-yl 3-aminobenzoate.
Synthesemethoden
The synthesis method for Thietan-3-yl 3-aminobenzoate involves the reaction of thietane-3-carboxylic acid with 3-aminobenzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields Thietan-3-yl 3-aminobenzoate as a white crystalline solid with a melting point of 94-96°C.
Wissenschaftliche Forschungsanwendungen
Thietan-3-yl 3-aminobenzoate has been used in various scientific research applications. One of its primary uses is as a fluorescent probe for the detection of metal ions such as copper, mercury, and zinc. This compound has also been used as a building block for the synthesis of other thietane derivatives with potential applications in drug discovery.
Eigenschaften
CAS-Nummer |
167167-79-5 |
|---|---|
Produktname |
Thietan-3-yl 3-aminobenzoate |
Molekularformel |
C10H11NO2S |
Molekulargewicht |
209.27 g/mol |
IUPAC-Name |
thietan-3-yl 3-aminobenzoate |
InChI |
InChI=1S/C10H11NO2S/c11-8-3-1-2-7(4-8)10(12)13-9-5-14-6-9/h1-4,9H,5-6,11H2 |
InChI-Schlüssel |
QRODHUNMWQDESK-UHFFFAOYSA-N |
SMILES |
C1C(CS1)OC(=O)C2=CC(=CC=C2)N |
Kanonische SMILES |
C1C(CS1)OC(=O)C2=CC(=CC=C2)N |
Synonyme |
3-Thietanol,3-aminobenzoate(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



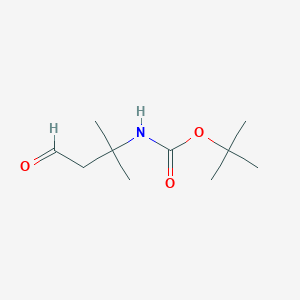
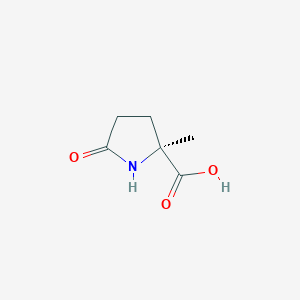
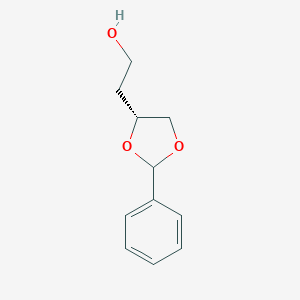
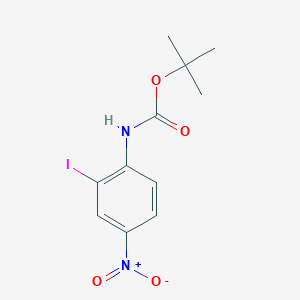
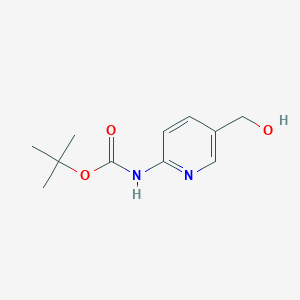
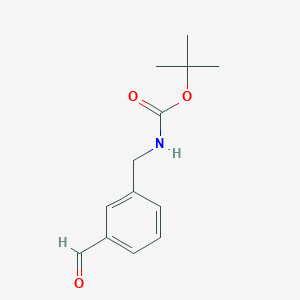
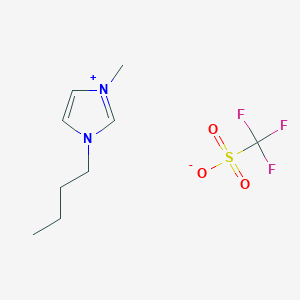
![tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate](/img/structure/B61398.png)
